molecular formula C17H12Cl2N2O2 B11951213 1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 17833-21-5

1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B11951213
CAS No.: 17833-21-5
M. Wt: 347.2 g/mol
InChI Key: INWNOVIDRQVIOP-UHFFFAOYSA-N
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Description

1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a fluorenyl group, two chlorine atoms, and a methyl group attached to the imidazolidine ring. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of fluorenyl derivatives with chlorinated imidazolidine precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include chlorination, cyclization, and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl alcohol derivatives.

    Substitution: Formation of various substituted imidazolidine derivatives.

Scientific Research Applications

1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dichloro-5-(9H-fluoren-2-yl)-5-ethylimidazolidine-2,4-dione
  • 1,3-dichloro-5-(9H-fluoren-2-yl)-5-phenylimidazolidine-2,4-dione
  • 1,3-dichloro-5-(9H-fluoren-2-yl)-5-isopropylimidazolidine-2,4-dione

Uniqueness

1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the fluorenyl group

Properties

CAS No.

17833-21-5

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C17H12Cl2N2O2/c1-17(15(22)20(18)16(23)21(17)19)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3

InChI Key

INWNOVIDRQVIOP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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